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molecular formula C21H34O3 B091668 4-(Tetradecyloxy)benzoic acid CAS No. 15872-46-5

4-(Tetradecyloxy)benzoic acid

Cat. No. B091668
M. Wt: 334.5 g/mol
InChI Key: BMQJZPIGHPAOAT-UHFFFAOYSA-N
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Patent
US05231182

Procedure details

A mixture of 120 g of methyl p-(tetradecyloxy)benzoate, 57.96 g of potassium hydroxide, 1-liter of methyl alcohol, 400 ml of ethyl alcohol and 60 ml of water is refluxed for 4.5 hours. A solid is formed and the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming. The organic layer is washed with warm dilute hydrochloric acid and dried. The filtrate is evaporated to a volume of 600 ml and an equal volume of hexanes added to form a solid which is dried to give 104 g of the desired product as a white solid, m.p. 94°-96° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
57.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22]C)=[O:21])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH-].[K+].CO.C(O)C>O>[CH2:1]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([OH:22])=[O:21])=[CH:24][CH:25]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
57.96 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
A solid is formed
CUSTOM
Type
CUSTOM
Details
the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming
WASH
Type
WASH
Details
The organic layer is washed
TEMPERATURE
Type
TEMPERATURE
Details
with warm dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to a volume of 600 ml
ADDITION
Type
ADDITION
Details
an equal volume of hexanes added
CUSTOM
Type
CUSTOM
Details
to form a solid which
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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